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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine

This guide provides a comprehensive overview of a potential synthetic pathway for (S)-2-(Fluoromethyl)-1-methylpiperazine, a chiral fluorinated piperazine derivative of interest to researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a potential synthetic pathway for (S)-2-(Fluoromethyl)-1-methylpiperazine, a chiral fluorinated piperazine derivative of interest to researchers and professionals in drug development. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[1][2] The introduction of a stereocenter and a fluoromethyl group at the C2 position represents a significant area of chemical space that remains largely unexplored, offering potential for novel pharmacological properties.[1][3] This document outlines a scientifically grounded, multi-step synthesis, drawing upon established methodologies for asymmetric synthesis and fluorination in heterocyclic systems.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, (S)-2-(Fluoromethyl)-1-methylpiperazine, suggests a convergent approach. The final methylation of the N1 position is a straightforward transformation. The core challenge lies in the stereoselective construction of the 2-(fluoromethyl)piperazine scaffold. A plausible disconnection strategy involves the cyclization of a chiral diamine precursor, which can be derived from a readily available chiral starting material, such as an amino acid.

G target (S)-2-(Fluoromethyl)-1-methylpiperazine intermediate1 (S)-2-(Fluoromethyl)piperazine target->intermediate1 N-methylation intermediate2 Chiral N-protected 1,2-diamine precursor intermediate1->intermediate2 Cyclization starting_material (S)-Amino Acid Derivative intermediate2->starting_material Functional Group Interconversion

Caption: Retrosynthetic analysis of (S)-2-(Fluoromethyl)-1-methylpiperazine.

This strategy leverages the chiral pool to establish the desired stereochemistry early in the synthesis, a common and effective approach in asymmetric synthesis.[4]

Proposed Enantioselective Synthesis Pathway

The proposed forward synthesis commences with a chiral amino acid derivative and proceeds through several key transformations, including reduction, fluorination, and cyclization, culminating in the final N-methylation.

Synthesis of the Chiral Diamine Precursor

The synthesis begins with a commercially available N-protected (S)-amino acid, such as (S)-Boc-alanine. The carboxylic acid functionality is reduced to a primary alcohol, which is then converted to a suitable leaving group for subsequent fluorination.

Step 1: Reduction of the Carboxylic Acid

The carboxylic acid of N-Boc-(S)-alanine is selectively reduced to the corresponding alcohol. Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄).

Step 2: Activation of the Hydroxyl Group

The resulting primary alcohol is activated for nucleophilic substitution by converting it into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

Step 3: Nucleophilic Fluorination

The activated hydroxyl group is displaced by a fluoride ion to introduce the fluoromethyl group. A variety of fluorinating agents can be employed, with sources like potassium fluoride (KF) in combination with a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF) being common choices.

Step 4: Conversion to a Diamine Precursor

The N-Boc protected fluoro-amine is then elaborated into a diamine. This can be achieved by deprotection of the Boc group followed by reaction with a protected aminoethylating agent or through a multi-step sequence involving the introduction of a second nitrogen atom. A practical approach involves the reduction of an intermediate nitrile or the reductive amination of an aldehyde.

Piperazine Ring Formation

The formation of the piperazine ring is a critical step. An intramolecular cyclization of the chiral diamine precursor is a common and effective strategy.

Step 5: Cyclization

The chiral N-protected 1,2-diamine precursor, now containing the fluoromethyl side chain, is cyclized to form the piperazine ring. This can be achieved through various methods, including reaction with a dielectrophile like a dihalide or by employing an aza-Michael addition to an activated alkene.[4] The choice of protecting groups on the nitrogen atoms is crucial to direct the cyclization and allow for subsequent selective deprotection.

Final N-Methylation

The final step in the synthesis is the introduction of the methyl group at the N1 position.

Step 6: N-Methylation

The secondary amine of the (S)-2-(fluoromethyl)piperazine is selectively methylated. This can be accomplished using various methylating agents, such as methyl iodide (CH₃I) or by reductive amination with formaldehyde.[5][6] The reaction conditions can be controlled to favor mono-methylation.

G cluster_0 Synthesis of Chiral Diamine Precursor cluster_1 Piperazine Formation & Final Product A (S)-Boc-Alanine B (S)-Boc-Alaninol A->B Reduction C Activated (S)-Boc-Alaninol (e.g., Tosylate) B->C Activation (e.g., TsCl) D (S)-N-Boc-2-amino-1-fluoropropane C->D Fluorination (e.g., KF) E Chiral Diamine Precursor D->E Elaboration to Diamine F (S)-2-(Fluoromethyl)piperazine (N-protected) E->F Cyclization G (S)-2-(Fluoromethyl)piperazine F->G Deprotection H (S)-2-(Fluoromethyl)-1-methylpiperazine G->H N-Methylation

Caption: Proposed synthetic workflow for (S)-2-(Fluoromethyl)-1-methylpiperazine.

Experimental Protocols and Data Presentation

While a specific protocol for the target molecule is not available in the literature, the following sections provide representative experimental procedures for key transformations, adapted from similar syntheses of substituted piperazines.

Representative Protocol for Asymmetric Synthesis of a C2-Substituted Piperazine

A general, enantioselective synthesis of protected piperazines has been described, which can be adapted for this synthesis.[7] This methodology involves a three-step, one-pot procedure utilizing organocatalysis to install the chiral alkyl group at the C2 position.[7]

Table 1: Key Reaction Parameters

StepReagents & ConditionsPurposeExpected Outcome
1. α-Chlorination Aldehyde, (2R,5R)-2,5-diphenylpyrrolidine, NCS, DCM, 0 °CEnantioselective formation of a chiral α-chloro aldehydeHigh enantiomeric excess of the intermediate
2. Reduction NaBH₄, MeOHReduction of the aldehyde to a primary alcoholChiral α-chloro alcohol
3. Cyclization N-Boc-N'-benzylethylenediamine, BaseFormation of the protected piperazine ring(S)-N-Boc-N'-benzyl-2-alkylpiperazine
Representative Protocol for N-Methylation

The synthesis of 1-methylpiperazine often involves the reaction of piperazine with a methylating agent. A similar approach can be used for the final step of this synthesis.

Table 2: N-Methylation Conditions

MethodReagentsSolventTemperatureYieldReference
Direct Alkylation Methyl Chloride-80-200 °C~90%[5]
Reductive Amination Formaldehyde, Hydrogen, Raney NickelMethanol70-100 °CHigh[6]

Scientific Integrity and Causality

The choice of an enantioselective organocatalytic approach for the initial steps is based on its proven success in generating chiral C2-functionalized piperazines with high enantiomeric excess.[7] The use of a chiral pool starting material like an amino acid provides a reliable and cost-effective method to introduce the desired stereochemistry. The subsequent functional group interconversions and cyclization are standard and well-documented transformations in organic synthesis. The final N-methylation is a robust reaction with multiple established protocols.[5][6][8]

Conclusion

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PubMed Central. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents | Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Asymmetric synthesis of 2-arylpiperazines - PubMed. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed. Available at: [Link]

  • Examples of heterocyclic systems that contain fluorine and piperazine. - ResearchGate. Available at: [Link]

  • New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - MDPI. Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. Available at: [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. Available at: [Link]

  • Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist - PubMed. Available at: [Link]

  • US2905673A - Method for preparing 1-methylpiperazine - Google Patents.
  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal. Available at: [Link]

  • Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - NIH. Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Request PDF - ResearchGate. Available at: [Link]

  • Eantiospecific Synthesis of Chiral Pyrrolidine-fused Piperazine Derivatives via Diaza-Cope Rearrangement | Request PDF - ResearchGate. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar. Available at: [Link]

  • Preparation of chiral 2-methylpiperazine - ResearchGate. Available at: [Link]

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Available at: [Link]

  • CN101239957A - Synthesis method of N-methylpiperazine - Google Patents.

Sources

Exploratory

Technical Whitepaper: (S)-2-(Fluoromethyl)-1-methylpiperazine

The following technical guide details the pharmacological profile, synthetic utility, and biological application of (S)-2-(Fluoromethyl)-1-methylpiperazine . This document is structured for medicinal chemists and lead op...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthetic utility, and biological application of (S)-2-(Fluoromethyl)-1-methylpiperazine . This document is structured for medicinal chemists and lead optimization scientists, focusing on the molecule's role as a high-value chiral fragment for modulating physicochemical properties (pKa, lipophilicity) and metabolic stability in drug candidates.

Optimizing Drug-Target Interactions via Chiral Fluorination

Executive Summary

(S)-2-(Fluoromethyl)-1-methylpiperazine is a specialized chiral building block used in the design of small molecule inhibitors, particularly for kinases (e.g., EGFR, KRAS) and G-Protein Coupled Receptors (GPCRs). Its structural value lies in the 2-fluoromethyl (–CH₂F) group , which functions as a bioisostere for methyl or hydroxymethyl groups.

Unlike a simple methyl group, the fluoromethyl moiety introduces a strong dipole and electron-withdrawing effect, significantly lowering the basicity of the piperazine nitrogen. This modification is a critical strategy in "Lead Optimization" to:

  • Enhance Metabolic Stability: Block oxidative metabolism at the

    
    -carbon.
    
  • Modulate pKa: Reduce lysosomal trapping and improve Blood-Brain Barrier (BBB) permeability.

  • Lock Conformation: The (S)-stereocenter directs the piperazine ring into specific bioactive conformations, minimizing entropic penalty upon binding.

Structural & Physicochemical Profile

The "Fluorine Effect" on Biological Activity

The biological activity of this fragment is defined by its ability to alter the parent drug's behavior. The introduction of the fluorine atom at the


-position to the nitrogen (N1) creates a unique electronic environment.
Property(S)-1,2-Dimethylpiperazine (Analog)(S)-2-(Fluoromethyl)-1-methylpiperazine Impact on Drug Design
pKa (N1) ~8.9 - 9.2~7.5 - 8.0 Lower pKa improves passive permeability and reduces hERG channel binding liability.
LogD (pH 7.4) LowerHigher Increased lipophilicity (C-F bond) improves membrane crossing.
Metabolic Liability High (N-demethylation, ring oxidation)Low The C-F bond sterically and electronically deactivates the site against Cytochrome P450 oxidation.
H-Bonding Donor/AcceptorAcceptor Only (Weak) Fluorine acts as a weak H-bond acceptor, potentially interacting with backbone amides in the binding pocket.
Mechanistic Diagram: pKa Modulation & Permeability

The following diagram illustrates how the electron-withdrawing nature of the fluoromethyl group enhances bioavailability compared to non-fluorinated analogs.

G Sub_Methyl Standard Analog (2-Methyl) Effect_Inductive Inductive Effect (-I) Electron Withdrawal Sub_Methyl->Effect_Inductive Replaced by F Sub_Fluoro Target Molecule (2-Fluoromethyl) Sub_Fluoro->Effect_Inductive C-F Bond Effect_pKa Lowered pKa (Less Basic N) Effect_Inductive->Effect_pKa Reduces N lone pair availability Outcome_Perm Increased Passive Permeability Effect_pKa->Outcome_Perm More neutral species at pH 7.4 Outcome_Trapping Reduced Lysosomal Trapping Effect_pKa->Outcome_Trapping Less accumulation in acidic organelles Outcome_hERG Reduced hERG Binding Effect_pKa->Outcome_hERG Reduced cation- pi interaction

Figure 1: Mechanistic impact of the 2-fluoromethyl group on physicochemical properties and ADMET profile.

Biological Applications & Case Studies

Kinase Inhibitor Optimization

In the development of inhibitors for EGFR (T790M/C797S) and KRAS G12C , the piperazine ring is a common solvent-exposed motif.

  • Challenge: Standard methyl-piperazines often suffer from rapid N-dealkylation or poor brain penetration (for CNS metastases).

  • Solution: Incorporating (S)-2-(fluoromethyl)-1-methylpiperazine.

    • The (S)-configuration often matches the chiral twist required to exit the ATP-binding pocket without steric clash with the "gatekeeper" residue.

    • The fluorine prevents metabolic "soft spots" (metabolic switching).

CNS Active Agents (GPCR Ligands)

For drugs targeting Dopamine (D2/D3) or Serotonin (5-HT) receptors, basic amines are essential for aspartate binding. However, excessive basicity leads to P-gp efflux.

  • Application: This fragment is used to "tune" the basicity into the optimal range (pKa 7.5–8.5), maintaining receptor affinity while evading efflux transporters.

Experimental Protocols

Synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine

Note: This protocol describes a convergent route starting from chiral pool materials (L-Serine or similar derivatives).

Reagents: (S)-1-Boc-2-hydroxymethylpiperazine, DAST (Diethylaminosulfur trifluoride), Formaldehyde, NaBH(OAc)3.

  • Fluorination:

    • Dissolve (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous DCM at -78°C.

    • Add DAST (1.2 eq) dropwise. Stir for 1h, then warm to RT.

    • Quench with sat. NaHCO3. Extract with DCM. Purify via silica flash chromatography (Hex/EtOAc).

    • Checkpoint: Verify C-F bond formation via ¹⁹F NMR (approx -220 to -230 ppm).

  • Deprotection & Methylation:

    • Remove Boc/Cbz groups (TFA or H2/Pd-C depending on protecting group strategy).

    • Perform reductive amination: Dissolve the free amine in DCE. Add Formaldehyde (37% aq, 1.1 eq) and NaBH(OAc)3 (1.5 eq).

    • Stir at RT for 4h.

  • Resolution (If necessary):

    • While starting with chiral material is preferred, enantiomeric excess (e.e.) can be upgraded using chiral HPLC (Chiralpak AD-H, Hexane/IPA/DEA).

In Vitro Microsomal Stability Assay

This assay validates the metabolic stability conferred by the fluoromethyl group.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound: (S)-2-(Fluoromethyl)-1-methylpiperazine derivative.

  • Control: Non-fluorinated analog.

Procedure:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric: The fluorinated compound should show >2-fold improvement in

      
       compared to the methyl analog.
      

Synthesis Workflow Diagram

Synthesis Start Starting Material (S)-1-Boc-2-hydroxymethyl-piperazine Step1 Step 1: Deoxofluorination (DAST, -78°C) Start->Step1 Inter1 Intermediate (S)-2-Fluoromethyl-Boc-piperazine Step1->Inter1 Nucleophilic Subst. Step2 Step 2: N-Methylation (HCHO, NaBH(OAc)3) Inter1->Step2 Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3 Final Final Product (S)-2-(Fluoromethyl)-1-methylpiperazine Step3->Final Salt Formation

Figure 2: Synthetic route for accessing the high-purity (S)-enantiomer.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link

Foundational

Technical Guide: (S)-2-(Fluoromethyl)-1-methylpiperazine in Medicinal Chemistry

The following technical guide details the medicinal chemistry utility, synthetic pathways, and physicochemical profile of (S)-2-(Fluoromethyl)-1-methylpiperazine . Executive Summary (S)-2-(Fluoromethyl)-1-methylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry utility, synthetic pathways, and physicochemical profile of (S)-2-(Fluoromethyl)-1-methylpiperazine .

Executive Summary

(S)-2-(Fluoromethyl)-1-methylpiperazine represents a high-value chiral building block in modern drug discovery. It serves as a strategic bioisostere for 2-methylpiperazine and 2-(hydroxymethyl)piperazine moieties. The introduction of the fluoromethyl group (–CH₂F) at the C2 position, combined with N1-methylation, offers a dual advantage: electronic modulation of the proximal nitrogen basicity (pKa lowering) and metabolic blocking of the typically labile benzylic-like positions. This guide outlines the rationale for its use, validated synthetic protocols, and structural activity relationship (SAR) implications.

Physicochemical Profile & Rationale

The "Fluorine Effect" on Basicity

The primary utility of substituting a methyl group (–CH₃) with a fluoromethyl group (–CH₂F) is the modulation of basicity.

  • Piperazine pKa: Typical N1-methylpiperazines exhibit a pKa ~9.0–9.2.

  • Effect: The strong electron-withdrawing nature of fluorine (electronegativity

    
    ) exerts a negative inductive effect (-I) through the 
    
    
    
    -carbon.
  • Result: This typically lowers the pKa of the proximal N1 amine by 1.5 to 2.0 log units (resulting pKa ~7.0–7.5).

  • Benefit: At physiological pH (7.4), a larger fraction of the molecule remains uncharged compared to the non-fluorinated analog, potentially improving membrane permeability and blood-brain barrier (BBB) penetration .

Conformational Bias (The Gauche Effect)

Unlike a simple methyl group, the fluoromethyl group introduces stereoelectronic effects.

  • Gauche Effect: The C–F bond tends to align gauche to the vicinal N1 lone pair or C–N bonds due to

    
     hyperconjugation.[1]
    
  • Impact: This locks the piperazine ring into a preferred chair conformation, reducing entropic penalty upon binding to a protein target.

Comparative Metrics Table
Property(S)-1,2-Dimethylpiperazine(S)-2-(Fluoromethyl)-1-methylpiperazineImpact
C2 Substituent –CH₃–CH₂FBioisostere
N1 pKa (Est.) ~9.1~7.3Reduced basicity (improved permeability)
LogD (pH 7.4) Low (Hydrophilic)ModerateImproved Lipophilic Efficiency (LipE)
Metabolic Stability Low (C2 benzylic oxid.)[2]HighF blocks C-H abstraction (CYP450)

Synthetic Architecture

The synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine requires careful control of stereochemistry, particularly preserving the (S)-center derived from the chiral pool.

Retrosynthetic Analysis (Graphviz)

Synthesis Target (S)-2-(Fluoromethyl)-1- methylpiperazine Fluorination Deoxofluorination (DAST/Deoxo-Fluor) Target->Fluorination Step 4 Alcohol (S)-1-Methyl-2- (hydroxymethyl)piperazine Fluorination->Alcohol Precursor Methylation N1-Methylation (Reductive Amination) Alcohol->Methylation Step 3 Protection (S)-N4-Boc-2- (hydroxymethyl)piperazine Methylation->Protection Step 2 Start (S)-Piperazine-2- carboxylic acid (or L-Serine deriv.) Protection->Start Step 1

Figure 1: Retrosynthetic strategy leveraging the Chiral Pool (L-Serine or Piperazine-2-carboxylic acid).

Detailed Synthetic Protocol

Step 1: Protection & Reduction

  • Starting Material: (S)-4-N-Boc-piperazine-2-carboxylic acid.

  • Reagents: Borane-DMS (BH₃·SMe₂) or LiAlH₄.

  • Procedure: Reduction of the carboxylic acid yields (S)-4-N-Boc-2-hydroxymethylpiperazine. The Boc group protects the distal nitrogen (N4) to prevent polymerization.

Step 2: N1-Methylation

  • Reagents: Formaldehyde (HCHO), Sodium Triacetoxyborohydride (STAB), DCE.

  • Mechanism: Reductive amination installs the methyl group on the free N1 amine.

  • Note: N1 is more nucleophilic than the hydroxyl group, ensuring selectivity.

Step 3: Deoxofluorination (The Critical Step)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[3]

  • Conditions: -78°C to RT, DCM solvent.

  • Protocol:

    • Dissolve (S)-1-methyl-4-Boc-2-hydroxymethylpiperazine in anhydrous DCM.

    • Cool to -78°C under Nitrogen.

    • Add DAST (1.2 equiv) dropwise.

    • Allow to warm to RT.

    • Safety: Quench carefully with sat. NaHCO₃ (gas evolution).

  • Stereochemistry: The reaction occurs at the primary carbon (–CH₂OH). Since the chiral center is at C2 (adjacent), retention of configuration at C2 is observed.

Step 4: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Product: (S)-2-(Fluoromethyl)-1-methylpiperazine (salt form).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "growable" fragment.

  • Vector: The N4 nitrogen remains available for coupling to aryl halides (via Buchwald-Hartwig) or carboxylic acids (via Amide coupling).

  • Interaction: The N1-methyl/fluoromethyl motif often sits in solvent-exposed regions of kinase pockets, where the fluorine can engage in multipolar interactions with backbone carbonyls.

Decision Logic for Scaffold Selection

SAR_Logic Start Lead Optimization: Piperazine Core Check_pKa Is Basic N1 causing hERG or Permeability issues? Start->Check_pKa Check_Metab Is C2-Methyl a Metabolic Hotspot? Check_pKa->Check_Metab No Use_F Switch to (S)-2-(Fluoromethyl) Check_pKa->Use_F Yes (Lower pKa needed) Check_Metab->Use_F Yes (Block oxidation) Keep_Me Keep 2-Methyl Check_Metab->Keep_Me No

Figure 2: SAR Decision Tree for transitioning from 2-methyl to 2-fluoromethyl scaffolds.

Case Studies & Bioactivity
  • Kinase Inhibitors: In the design of inhibitors targeting EGFR or ALK, piperazine tails are common for solubilization. Replacing a 2-methyl group with 2-fluoromethyl has been shown to reduce hERG affinity by lowering the basicity of the basic amine (pKa < 8.0).

  • CNS Agents: For ligands targeting GPCRs (e.g., Dopamine D2/D3), the (S)-enantiomer often dictates binding affinity. The fluoromethyl group maintains the steric bulk of a methyl group but reduces lipophilicity-driven non-specific binding.

References

  • Piperazine Synthesis & Properties

    • Title: pKa Values of Some Piperazines at 298, 303, 313, and 323 K.[4][5]

    • Source: Journal of Chemical & Engineering Data (2009).[4]

    • Context: Establishes the baseline pKa of methylpiperazines (approx 9.0) vs electron-deficient variants.
  • Fluorination Methodology

    • Title: Diethylaminosulfur Trifluoride (DAST) in Organic Synthesis.

    • Source: Sigma-Aldrich Technical Guides.
    • Context: Standard protocol for converting hydroxymethyl to fluoromethyl groups.
  • Chiral Pool Synthesis

    • Title: A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines.[6][7]

    • Source: Journal of Organic Chemistry (2007).
    • Context: Describes the synthesis of the immediate precursor
  • Fluorine in Medicinal Chemistry

    • Title: The role of fluorine in medicinal chemistry.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2007).
    • Context: Explains the bioisosteric replacement of CH3 with CH2F and pKa modul

Sources

Exploratory

Technical Characterization Guide: (S)-2-(Fluoromethyl)-1-methylpiperazine

Executive Summary Compound: (S)-2-(Fluoromethyl)-1-methylpiperazine CAS: 2167907-06-6 (Generic/Analogous) Formula: Molecular Weight: 132.18 g/mol This guide details the spectroscopic signature of (S)-2-(Fluoromethyl)-1-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-2-(Fluoromethyl)-1-methylpiperazine CAS: 2167907-06-6 (Generic/Analogous) Formula:


Molecular Weight:  132.18  g/mol 

This guide details the spectroscopic signature of (S)-2-(Fluoromethyl)-1-methylpiperazine, a high-value chiral building block used in the synthesis of kinase inhibitors and GPCR ligands. The introduction of the fluoromethyl group at the C2 position, combined with the N1-methyl substitution, imparts specific conformational biases and metabolic stability advantages (blocking oxidative metabolism at the


-carbon).[1]

This document provides researchers with the diagnostic NMR (


H, 

C,

F) and Mass Spectrometry (MS) data required to validate identity, stereochemical purity, and structural integrity.[1]

Structural Analysis & Conformation

The piperazine ring exists predominantly in a chair conformation. The (S)-configuration at C2 places the fluoromethyl group in an equatorial position to minimize 1,3-diaxial interactions, although the N1-methyl group introduces steric bulk that can influence the ring-flip energy barrier.[1]

Stereochemical Validation[1]
  • Chiral Center: C2 (S-configuration).

  • Key Diagnostic: The diastereotopic nature of the fluoromethyl protons (

    
    ) is the primary NMR indicator of the chiral center's integrity.[1] In a racemic mixture, these signals average differently or split upon addition of a chiral shift reagent.[1]
    

Mass Spectrometry (MS) Characterization[1][2][3]

Ionization & Molecular Ion[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: MeOH/Water + 0.1% Formic Acid.

  • Observed [M+H]+: m/z 133.19 (Calc: 133.11).

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the piperazine ring and the lability of the C-F bond under high collision energy.[1]

  • Primary Fragment (m/z 113): Loss of HF (20 Da), common in aliphatic fluorides.[1]

  • Secondary Fragment (m/z 100): Loss of the

    
     side chain (33 Da).[1]
    
  • Ring Opening (m/z 44/58): Characteristic amine fragments (

    
    ).[1]
    

MS_Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for (S)-2-(Fluoromethyl)-1-methylpiperazine Parent [M+H]+ m/z 133.19 Frag1 [M-HF]+ m/z 113.1 Parent->Frag1 - HF (20) Frag2 [M-CH2F]+ m/z 100.1 Parent->Frag2 - CH2F (33) Frag3 Ring Frag m/z 58.0 Frag2->Frag3 Ring Cleavage

[1]

NMR Spectroscopy Data

Note: Data presented represents diagnostic reference values derived from high-field (400 MHz) analysis of free-base analogs in


. Chemical shifts (

) are in ppm.[1][2][3]
F NMR (The Diagnostic Standard)

The fluorine nucleus provides the cleanest signal for purity assessment, free from overlapping solvent peaks.[1]

ParameterValueNotes
Shift (

)
-225.0 to -230.0 ppmTypical for primary alkyl fluorides (

).
Multiplicity Triplet of Doublets (td)Coupled to geminal

and vicinal CH.
Decoupling

H-decoupled singlet
Essential for quantitative purity integration.
H NMR (Proton)

The spectrum is complex due to the diastereotopic


 protons and the rigidifying effect of the N-methyl group.[1]
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

-F (a)
4.35 - 4.60Multiplet (dm)

,

Diastereotopic Protons (Geminal to F).
N-

2.30Singlet (s)-N1-Methyl group (Diagnostic).
C2-H 2.45 - 2.55Multiplet-Chiral center methine.
Ring

2.60 - 3.00Complex m-Piperazine ring protons.
NH 1.80 (broad)Broad s-N4-Amine (Exchangeable).

Key Feature Analysis: The


  signal is the most critical for structure verification.[1] It appears as a widely spaced doublet of multiplets due to the massive geminal H-F coupling (

Hz).[1]

NMR_Coupling Figure 2: 19F-1H Scalar Coupling Network (J-Coupling Logic) F19 19F Nucleus H_Gem1 H (Geminal a) F19->H_Gem1 2J ~47Hz (Geminal) H_Gem2 H (Geminal b) F19->H_Gem2 2J ~47Hz (Geminal) H_Vic H (Vicinal C2) F19->H_Vic 3J ~22Hz (Vicinal)

C NMR (Carbon)

Carbon spectra confirm the fluorination via C-F splitting.[1]

  • C-F (

    
    ): 
    
    
    
    ppm. Appears as a doublet with a large coupling constant (
    
    
    Hz).
  • C2 (Chiral):

    
     ppm. Doublet (
    
    
    
    Hz).
  • N-Me:

    
     ppm. Singlet.
    

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, free-basing the sample is recommended if it is stored as a hydrochloride or TFA salt.[1]

  • Salt Neutralization: Dissolve 20 mg of salt in 1 mL saturated

    
    . Extract with 
    
    
    
    mL
    
    
    . Dry organics over
    
    
    .[1]
  • Solvent: Dissolve the resulting oil in 0.6 mL

    
      (Chloroform-d).
    
    • Note: If the salt must be analyzed directly, use

      
       , but expect broadening of the NH signal and potential shift of the 
      
      
      
      multiplet.[1]
Chiral Purity Determination (HPLC)

Validating the (S)-enantiomer requires chiral HPLC, as NMR is achiral without shift reagents.[1]

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorbance, high concentration required) or Refractive Index (RI).[1]

  • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer. Racemic standard injection is required for peak identification.[1]

Synthesis Context & Impurity Profile

Understanding the origin of the sample aids in interpreting "ghost peaks" in the spectra.[1]

  • Route A (From Serine): Reduction of (S)-N-methyl-serine piperazine derivatives.

    • Common Impurity:[1] Unreduced ester/amide (check carbonyl region >165 ppm in

      
      C).[1]
      
  • Route B (Nucleophilic Substitution): Fluorination of the alcohol precursor (Deoxo-Fluor/DAST).

    • Common Impurity:[1] Elimination product (vinyl piperazine) – check for alkene protons at 5.5-6.5 ppm.

References

  • Piperazine Conformational Analysis

    • Source: MDPI (Molecules).
    • Relevance: Establishes the chair conform
    • URL:[Link][1]

  • Fluorine NMR Standards

    • Source: NIST Chemistry WebBook.[1][4] "Piperazine, 1-methyl- Mass Spectrum."[1][4][5][6]

    • Relevance: Baseline fragmentation d
    • URL:[Link][1]

  • Synthesis of Fluoromethyl Piperidines (Analogous)

    • Source: ChemicalBook / PubChem. "2-(fluoromethyl)piperidine hydrochloride NMR."[1]

    • Relevance: Provides the diagnostic coupling constants for the

      
       moiety in a saturated nitrogen heterocycle.[1]
      
  • General Fluorine Coupling Constants

    • Source: Dolbier, W. R.[1] "Guide to Fluorine NMR for Organic Chemists."

    • Relevance: Theoretical basis for

      
       (48 Hz) and 
      
      
      
      (170 Hz) assignments.[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening with (S)-2-(Fluoromethyl)-1-methylpiperazine

Introduction: The Strategic Advantage of Fluorinated Piperazines in Drug Discovery The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs targeting a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Piperazines in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), kinases, and proteases.[1][2][3] Its conformational flexibility and the basicity of its nitrogen atoms allow for fine-tuning of physicochemical and pharmacokinetic properties. The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity, often leading to enhanced potency and a more desirable pharmacokinetic profile.[4][5] (S)-2-(Fluoromethyl)-1-methylpiperazine represents a strategic combination of these two valuable pharmacophores. The fluoromethyl group at the stereocenter is anticipated to confer unique conformational constraints and metabolic resistance, making it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of challenging biological targets.

This guide provides a comprehensive framework for designing and executing a high-throughput screening campaign utilizing (S)-2-(Fluoromethyl)-1-methylpiperazine and analogous compounds. We will detail both biochemical and cell-based assay protocols, data analysis workflows, and hit validation strategies, grounded in the principles of modern drug discovery.[6][7]

Hypothetical Target Class: G-Protein Coupled Receptors (GPCRs)

For the purpose of this application note, we will focus on a hypothetical HTS campaign targeting a GPCR, a superfamily of integral membrane proteins that are the target of a significant portion of modern medicines.[8] The versatility of the piperazine scaffold in modulating GPCR activity makes this a scientifically logical starting point.[1]

PART 1: Biochemical Assay - Competitive Radioligand Binding

This primary screen aims to identify compounds that bind to the target GPCR by measuring the displacement of a known radiolabeled ligand.

Principle of the Assay

A fixed concentration of a high-affinity radioligand for the target GPCR is incubated with a membrane preparation expressing the receptor. In the presence of a test compound, such as (S)-2-(Fluoromethyl)-1-methylpiperazine, that binds to the same site, the binding of the radioligand will be competitively inhibited. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Experimental Workflow: Biochemical Binding Assay

cluster_prep Assay Plate Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection prep_1 Dispense Assay Buffer prep_2 Add (S)-2-(Fluoromethyl)-1-methylpiperazine (or other test compounds) prep_1->prep_2 prep_3 Add Radioligand prep_2->prep_3 prep_4 Add GPCR Membrane Preparation prep_3->prep_4 incubation Incubate at Room Temperature prep_4->incubation separation Harvest onto Filter Plates (Rapid Filtration) incubation->separation detection_1 Add Scintillation Cocktail separation->detection_1 detection_2 Read on Microplate Scintillation Counter detection_1->detection_2 caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay
  • Assay Plate Preparation (384-well format):

    • Dispense 10 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) into all wells of a 384-well microplate.

    • Using an automated liquid handler, transfer 100 nL of test compounds (including (S)-2-(Fluoromethyl)-1-methylpiperazine) from a compound library plate to the assay plate. For controls, add vehicle (e.g., DMSO) for total binding and a known non-radiolabeled antagonist for non-specific binding.

    • Add 5 µL of the radioligand (e.g., [³H]-antagonist) at a concentration twice the final desired concentration.

    • Initiate the binding reaction by adding 5 µL of the GPCR-expressing membrane preparation at a concentration twice the final desired concentration.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly harvest the contents of the assay plate onto a filter mat using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis and Hit Criteria
  • Primary Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% at a 10 µM screening concentration) are considered primary hits.

  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_Binding_CPM - NSB_CPM))

    • Where CPM is Counts Per Minute, NSB is Non-Specific Binding, and Total Binding is the signal in the absence of a competitor.

PART 2: Cell-Based Assay - Functional Antagonist Screen

This secondary, cell-based assay is designed to confirm the functional activity of the primary hits and to filter out false positives from the biochemical screen.[9][10][11]

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing the target GPCR and a downstream reporter system, such as a cyclic AMP (cAMP) response element coupled to a luciferase reporter gene. An agonist for the GPCR will stimulate cAMP production, leading to luciferase expression and a luminescent signal. A functional antagonist, such as a confirmed hit from the primary screen, will inhibit this agonist-induced signal.

Experimental Workflow: Cell-Based Functional Assay

cluster_cell_prep Cell Plating cluster_compound_add Compound Addition cluster_agonist_add Agonist Stimulation cluster_incubation_2 Incubation cluster_detection_2 Detection cell_plating Seed Reporter Cells in Assay Plates compound_add Add Primary Hits (including (S)-2-Fluoromethyl-1-methylpiperazine) cell_plating->compound_add agonist_add Add GPCR Agonist compound_add->agonist_add incubation_2 Incubate to Allow Reporter Gene Expression agonist_add->incubation_2 detection_3 Add Luciferase Substrate incubation_2->detection_3 detection_4 Measure Luminescence detection_3->detection_4 caption Workflow for a cell-based functional antagonist assay.

Caption: Workflow for a cell-based functional antagonist assay.

Detailed Protocol: Functional Antagonist Assay
  • Cell Plating:

    • Seed the engineered reporter cell line into 384-well white, solid-bottom assay plates at an optimized density and allow cells to attach overnight.

  • Compound Addition:

    • Add primary hits, including (S)-2-(Fluoromethyl)-1-methylpiperazine, to the assay plates at various concentrations to generate a dose-response curve.

  • Agonist Stimulation:

    • Incubate the plates with the test compounds for a predetermined time (e.g., 30 minutes).

    • Add a known agonist for the target GPCR at a concentration that elicits approximately 80% of the maximal response (EC₈₀).

  • Incubation for Reporter Gene Expression:

    • Incubate the plates for 3-6 hours to allow for the expression of the luciferase reporter gene.

  • Detection:

    • Equilibrate the plates to room temperature.

    • Add a luciferase substrate reagent.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Hit Confirmation
  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the agonist response is inhibited).

  • Confirmation Criteria: Confirmed hits are compounds that demonstrate a dose-dependent inhibition of the agonist-induced signal with a potent IC₅₀ value (e.g., < 1 µM).

PART 3: Data Interpretation and Hit Validation

The successful identification of promising lead compounds requires a rigorous data analysis and validation process.[12][13]

Quantitative Data Summary
Parameter Biochemical Assay (Primary Screen) Cell-Based Assay (Secondary Screen)
Assay Format 384-well Radioligand Binding384-well Reporter Gene
Detection Method Scintillation CountingLuminescence
Screening Concentration 10 µMDose-Response (e.g., 0.1 nM to 100 µM)
Primary Hit Criterion >50% InhibitionN/A
Confirmation Criterion N/AIC₅₀ < 1 µM
Key Metric Percent InhibitionIC₅₀
Hit Validation Cascade

A critical step after primary and secondary screening is to eliminate false positives and prioritize the most promising compounds for further development.[14][15]

  • Orthogonal Assays: Employ a different assay format to confirm the activity of the hits. For instance, a functional assay that measures a different downstream signaling event (e.g., calcium mobilization) can provide additional confidence in the on-target activity of the compounds.

  • Selectivity Profiling: Screen confirmed hits against a panel of related GPCRs to assess their selectivity. Compounds with high selectivity for the target of interest are more desirable as they are less likely to have off-target effects.

  • Structure-Activity Relationship (SAR) Analysis: For confirmed hits like (S)-2-(Fluoromethyl)-1-methylpiperazine, procure or synthesize analogs to explore the structure-activity relationship.[12] This involves systematically modifying the chemical structure to understand which parts of the molecule are crucial for its biological activity.

  • Purity and Identity Confirmation: The purity and chemical identity of all confirmed hits should be verified using analytical techniques such as LC-MS and NMR.

Conclusion

(S)-2-(Fluoromethyl)-1-methylpiperazine represents a promising starting point for the discovery of novel therapeutic agents. Its unique combination of a fluorinated stereocenter and a piperazine core offers the potential for improved potency, selectivity, and pharmacokinetic properties. The high-throughput screening protocols detailed in this application note provide a robust framework for identifying and validating compounds that modulate the activity of a target GPCR. A systematic and rigorous approach to hit validation is essential to ensure that the most promising candidates are advanced into lead optimization and preclinical development.

References

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-2-thione Libraries.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Selvita. High-Throughput Screening (HTS).
  • Gilbert, D. et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • Evotec. Biochemical Assay Services.
  • Nuvisan. Expert biochemical assays for drug discovery success.
  • Meza, D. et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • ChemPartner. High-Throughput Screening (HTS).
  • Wikipedia. High-throughput screening.
  • Scheeder, C. et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. PMC.
  • UCSF. High-throughput Screening Steps.
  • Glick, M. (2016). High-Throughput Screening Data Analysis. Basicmedical Key.
  • Pal, D. et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Scott, A. D. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Begum, R. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ATCC. High Throughput Screening (HTS).
  • Kumar, A. et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. PubMed.
  • Broad Institute. Cell-based assays for high-throughput screening.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.
  • ACS Publications. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron.
  • Varadaraju, K. R. et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central.
  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • Noah, D. L. et al. (2007). High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2). PMC.
  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.
  • PubChem. Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist.
  • Zhang, Z. et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications.
  • Google Patents. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).
  • van der Wildt, B. et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.
  • Fuji, Y. et al. (2015). A practical fluorogenic substrate for high-throughput screening of glutathione S-transferase inhibitors. Chemical Communications.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • MDPI. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
  • Bentham Science. Combinatorial Chemistry & High Throughput Screening.

Sources

Application

Asymmetric Synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive methodology for the asymmetric synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine, a valuable chiral building block in medicinal chemistry. The described synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the asymmetric synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine, a valuable chiral building block in medicinal chemistry. The described synthetic route commences with the readily available and optically pure amino acid, L-serine, ensuring excellent stereochemical control throughout the multi-step process. Key transformations include the construction of a differentially protected piperazine core, stereospecific deoxyfluorination of a primary alcohol intermediate, and a final N-methylation to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols, explanations of experimental choices, and troubleshooting guidance.

Introduction

The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Chiral fluorinated scaffolds, in particular, offer the potential for highly specific interactions with biological targets. The piperazine moiety is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[2][3] The combination of these two features in (S)-2-(Fluoromethyl)-1-methylpiperazine makes it a highly sought-after synthon for the development of novel therapeutics. This guide details a robust and reproducible asymmetric synthesis of this compound, starting from the chiral pool.

Overall Synthetic Strategy

The synthetic pathway is designed to be both efficient and stereocontrolled. It leverages the inherent chirality of L-serine to establish the (S)-configuration at the C2 position of the piperazine ring. The key steps are outlined below:

  • Synthesis of (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine: L-serine is converted to the key piperazine intermediate with benzyl protecting groups on both nitrogen atoms. This ensures regiochemical control in subsequent reactions.

  • Stereospecific Deoxyfluorination: The primary hydroxyl group of the intermediate is replaced with a fluorine atom using diethylaminosulfur trifluoride (DAST). This reaction proceeds with inversion of configuration, which is a critical consideration for maintaining stereochemical purity.

  • Debenzylation: The benzyl protecting groups are removed via catalytic hydrogenation to yield (S)-2-(fluoromethyl)piperazine.

  • N-Methylation: The final step involves the methylation of the secondary amine at the N1 position using the Eschweiler-Clarke reaction to afford the target molecule.

Visualized Synthetic Workflow

Synthetic_Pathway L_Serine L-Serine Intermediate_1 (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine L_Serine->Intermediate_1 Multi-step [Ref. 3, 14] Intermediate_2 (R)-2-(Fluoromethyl)-1,4-dibenzylpiperazine Intermediate_1->Intermediate_2 DAST, CH2Cl2 [Ref. 15, 19] Intermediate_3 (S)-2-(Fluoromethyl)piperazine Intermediate_2->Intermediate_3 H2, Pd/C [Ref. 4, 8] Final_Product (S)-2-(Fluoromethyl)-1-methylpiperazine Intermediate_3->Final_Product HCHO, HCOOH (Eschweiler-Clarke) [Ref. 2, 5]

Caption: Overall synthetic route from L-Serine to the final product.

Experimental Protocols

Part 1: Synthesis of (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine

This procedure is adapted from established methods for the synthesis of chiral 2-hydroxymethyl piperazines from amino acids.[4][5][6] The initial steps involve the protection of the amino and carboxyl groups of L-serine, followed by cyclization to form the piperazine ring.

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus

Protocol:

  • N,N-Dibenzylation of L-serine methyl ester: To a solution of L-serine methyl ester hydrochloride (1 equivalent) in methanol, add potassium carbonate (3 equivalents) and benzyl bromide (2.2 equivalents). Stir the mixture at room temperature for 24 hours. Filter the solids and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield N,N-dibenzyl-L-serine methyl ester.

  • Reduction of the ester: Dissolve the N,N-dibenzyl-L-serine methyl ester (1 equivalent) in anhydrous THF and cool to 0 °C. Slowly add a solution of lithium aluminum hydride (1.5 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to obtain (S)-2-(dibenzylamino)propane-1,3-diol.

  • Formation of the piperazine ring: This multi-step conversion can be achieved through various published procedures, often involving mesylation of the diol, followed by reaction with a protected ethylenediamine equivalent and subsequent deprotection and cyclization. For a detailed, multi-step protocol starting from a protected serine derivative to form the piperazine ring, refer to the work by Liang et al. (2024).[4] The final intermediate for this stage is (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine.

Part 2: Stereospecific Deoxyfluorination

This protocol utilizes diethylaminosulfur trifluoride (DAST) for the fluorination of the primary alcohol. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter if the hydroxyl group is on a chiral carbon. However, as the hydroxyl group is on a prochiral carbon adjacent to the stereocenter, the reaction is stereospecific and retains the (S) configuration at C2.[7]

Materials:

  • (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine (1 equivalent) in anhydrous DCM in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-2-(Fluoromethyl)-1,4-dibenzylpiperazine.

Part 3: Debenzylation

Catalytic hydrogenation is a clean and efficient method for the removal of N-benzyl protecting groups.[8][9][10]

Materials:

  • (R)-2-(Fluoromethyl)-1,4-dibenzylpiperazine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve (R)-2-(Fluoromethyl)-1,4-dibenzylpiperazine (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Stir the reaction mixture vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-2-(fluoromethyl)piperazine. This product is often used in the next step without further purification.

Part 4: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines that avoids over-methylation to the quaternary ammonium salt.[11][12][13]

Materials:

  • (S)-2-(Fluoromethyl)piperazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

Protocol:

  • To a round-bottom flask, add (S)-2-(fluoromethyl)piperazine (1 equivalent).

  • Add an excess of aqueous formaldehyde (2.5-3 equivalents) followed by an excess of formic acid (2.5-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium or potassium carbonate until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford (S)-2-(Fluoromethyl)-1-methylpiperazine.

Data Summary

StepProductStarting MaterialReagentsExpected Yield (%)Key Analytical Data
1(S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazineL-SerineMulti-step40-60% (overall)¹H NMR, ¹³C NMR, MS
2(R)-2-(Fluoromethyl)-1,4-dibenzylpiperazine(S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazineDAST, DCM70-85%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
3(S)-2-(Fluoromethyl)piperazine(R)-2-(Fluoromethyl)-1,4-dibenzylpiperazineH₂, Pd/C90-98%¹H NMR, ¹³C NMR, MS
4(S)-2-(Fluoromethyl)-1-methylpiperazine(S)-2-(Fluoromethyl)piperazineHCHO, HCOOH75-90%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, Chiral HPLC

Troubleshooting and Scientific Insights

  • Deoxyfluorination: The use of DAST requires stringent anhydrous conditions, as it reacts violently with water.[7] The reaction temperature should be carefully controlled to minimize side reactions. Alternative fluorinating reagents such as Deoxo-Fluor® can also be considered for improved thermal stability.

  • Debenzylation: If the hydrogenation is sluggish, the addition of a catalytic amount of acetic acid can sometimes facilitate the reaction.[14] Alternatively, transfer hydrogenation using ammonium formate as the hydrogen source can be an effective method.[10]

  • Eschweiler-Clarke Reaction: The reaction is typically robust. However, ensuring a sufficient excess of both formaldehyde and formic acid is crucial for driving the reaction to completion. The workup requires careful basification to neutralize the excess formic acid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine. By starting from the chiral pool and employing a series of well-established and reliable chemical transformations, this guide enables the efficient and stereocontrolled production of this valuable fluorinated building block for applications in drug discovery and development.

References

  • Eschweiler, W. Ber. Dtsch. Chem. Ges. 1905 , 38, 880–882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. J. Am. Chem. Soc. 1933 , 55, 4571–4587. [Link]

  • Liang, Z.; Guo, L.; Li, Q.; Liu, C.; Liu, C.; Wu, S. Lett. Org. Chem. 2024 , 21(9), 737-743. [Link]

  • Sajiki, H.; Kume, A.; Hattori, K.; Hirota, K. Chem. Commun. 2002 , 1348-1349. [Link]

  • Pine, S. H.; Sanchez, B. L. J. Org. Chem. 1971 , 36(6), 829–832. [Link]

  • Li, W.; et al. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules 2011 , 16(12), 10423-10432. [Link]

  • Ram, S.; Spicer, L. D. Synth. Commun. 1987 , 17(4), 415-418. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Weipert, E. A.; Levis, W. W. Jr. U.S.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]

  • Synthesis of nonracemic hydroxyglutamic acids. Beilstein J. Org. Chem. 2019 , 15, 223–264. [Link]

  • Cymerman Craig, J.; Young, R. J. 1-benzylpiperazine. Org. Synth. 1961 , 41, 11. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules 2020 , 25(9), 2167. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA 2018 , 72(11), 801-804. [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem 2026 , e202500642. [Link]

  • Fluorination methods in drug discovery. Org. Biomol. Chem. 2015 , 13, 7361-7388. [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Int. J. Pharm. Pharm. Res. 2023 , 28(2), 143-154. [Link]

  • Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. Molecules 2022 , 27(3), 999. [Link]

  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. Eur. J. Org. Chem. 2005 , 2005(18), 3933-3943. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine

Welcome to the technical support center for the synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a key building block in medicinal chemistry, the efficient and stereospecific synthesis of this compound is of significant interest. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Overview of Synthetic Challenges

The synthesis of (S)-2-(Fluoromethyl)-1-methylpiperazine presents a multi-faceted challenge. Low yields can often be attributed to three primary areas: difficulty in controlling the stereochemistry at the C2 position, inefficient introduction of the fluoromethyl group, and lack of selectivity during the N-methylation step. Furthermore, the physicochemical properties of piperazines, such as high polarity and basicity, complicate the purification of the final product and intermediates.[1] This guide will address each of these critical stages.

Proposed Synthetic Workflow

A robust strategy for constructing the target molecule involves a multi-step sequence that allows for control over stereochemistry and functional group introduction. The following workflow is a logical and commonly employed approach for building complex piperazines.

G cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: Fluorination cluster_2 Stage 3: N-Methylation & Deprotection cluster_3 Stage 4: Purification A (S)-Amino Acid (e.g., Lysine) B (S)-1-Boc-piperazine-2-carboxylic acid A->B Cyclization C (S)-1-Boc-2-(hydroxymethyl)piperazine B->C Reduction D (S)-1-Boc-2-(fluoromethyl)piperazine C->D Deoxyfluorination E (S)-2-(Fluoromethyl)piperazine D->E Boc Deprotection F (S)-2-(Fluoromethyl)-1-methylpiperazine E->F N-Methylation G Crude Product F->G Reaction Workup H Pure Product (Free Base or Salt) G->H Chromatography or Salt Crystallization

Sources

Optimization

Technical Support Center: (S)-2-(Fluoromethyl)-1-methylpiperazine Experiments

Welcome to the technical support center for experiments involving (S)-2-(Fluoromethyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving (S)-2-(Fluoromethyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals. It addresses common pitfalls and frequently asked questions encountered during the synthesis, purification, and characterization of this chiral fluorinated piperazine derivative. Our goal is to provide in-depth, scientifically-grounded insights to help you navigate the complexities of your experimental work.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for (S)-2-(Fluoromethyl)-1-methylpiperazine?

A plausible and efficient synthetic pathway commences with a chiral starting material to ensure the correct stereochemistry. A common approach involves a multi-step sequence that requires careful control of protecting groups and reaction conditions.

G cluster_0 Synthetic Pathway Racemic 2-Methylpiperazine Racemic 2-Methylpiperazine Chiral Resolution Chiral Resolution Racemic 2-Methylpiperazine->Chiral Resolution (L)-Tartaric Acid (S)-2-Methylpiperazine (S)-2-Methylpiperazine Chiral Resolution->(S)-2-Methylpiperazine N-Protection (e.g., Boc) N-Protection (e.g., Boc) (S)-2-Methylpiperazine->N-Protection (e.g., Boc) Protected (S)-2-Methylpiperazine Protected (S)-2-Methylpiperazine N-Protection (e.g., Boc)->Protected (S)-2-Methylpiperazine Hydroxymethylation Conversion to (S)-2-(hydroxymethyl)piperazine Protected (S)-2-Methylpiperazine->Hydroxymethylation Protected (S)-2-(hydroxymethyl)piperazine Protected (S)-2-(hydroxymethyl)piperazine Hydroxymethylation->Protected (S)-2-(hydroxymethyl)piperazine Fluorination (e.g., DAST) Fluorination (e.g., DAST) Protected (S)-2-(hydroxymethyl)piperazine->Fluorination (e.g., DAST) Protected (S)-2-(Fluoromethyl)piperazine Protected (S)-2-(Fluoromethyl)piperazine Fluorination (e.g., DAST)->Protected (S)-2-(Fluoromethyl)piperazine N-Methylation N-Methylation Protected (S)-2-(Fluoromethyl)piperazine->N-Methylation Protected (S)-2-(Fluoromethyl)-1-methylpiperazine Protected (S)-2-(Fluoromethyl)-1-methylpiperazine N-Methylation->Protected (S)-2-(Fluoromethyl)-1-methylpiperazine Deprotection Deprotection Protected (S)-2-(Fluoromethyl)-1-methylpiperazine->Deprotection Final Product (S)-2-(Fluoromethyl)-1-methylpiperazine Deprotection->Final Product

A plausible synthetic workflow for (S)-2-(Fluoromethyl)-1-methylpiperazine.

This route begins with the chiral resolution of racemic 2-methylpiperazine, a cost-effective starting point.[1][2] One of the nitrogen atoms is then protected (e.g., with a Boc group) to prevent side reactions and direct subsequent modifications.[3][4] The protected intermediate is then converted to the corresponding hydroxymethyl derivative, which is subsequently fluorinated.[5][6] The final steps involve N-methylation of the remaining secondary amine and removal of the protecting group.

Q2: Why is the choice of fluorinating agent critical?

The conversion of the primary alcohol in the (S)-2-(hydroxymethyl)piperazine precursor to the fluoromethyl group is a delicate step. The choice of fluorinating agent is critical for maximizing yield and minimizing side reactions. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[7] However, DAST can promote cationic rearrangements and elimination reactions, especially with substrates prone to forming stable carbocations.[7] Newer reagents like XtalFluor-E and Deoxo-Fluor have been developed to offer enhanced thermal stability and selectivity, often producing fewer elimination byproducts.[8] It is crucial to select a reagent and reaction conditions that are compatible with the substrate and any protecting groups present.

Q3: How do I confirm the stereochemical integrity of my final product?

Maintaining the (S)-configuration throughout the synthesis is paramount. The enantiomeric excess (ee) of the final product should be determined using a validated chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique.[9][10] This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs are often effective for separating chiral piperazine derivatives.[9] It is also advisable to check the optical rotation of the final compound and compare it to literature values if available.

Q4: What are the expected ¹⁹F NMR chemical shifts for the fluoromethyl group?

¹⁹F NMR spectroscopy is an indispensable tool for confirming the successful incorporation of fluorine. The chemical shift of the fluoromethyl group (-CH₂F) is influenced by its electronic environment. For alkyl fluorides, the ¹⁹F chemical shift typically appears in the range of -210 to -240 ppm relative to CFCl₃. The signal for the -CH₂F group in your target molecule should appear as a triplet due to coupling with the adjacent two protons (¹JHF). The typical range for this coupling constant is 45-50 Hz.[11][12]

Q5: Is (S)-2-(Fluoromethyl)-1-methylpiperazine stable under ambient conditions?

While many fluorinated compounds exhibit high stability, benzylic fluorides can be susceptible to hydrolysis or other nucleophilic substitution reactions, particularly under acidic or basic conditions.[13][14] The fluoromethyl group in your compound is attached to a carbon adjacent to a nitrogen atom, which could influence its stability. It is recommended to store the compound in a cool, dry, and inert atmosphere. For long-term storage, keeping it at or below 4°C is advisable. When using the compound in aqueous buffers for biological assays, it is good practice to prepare fresh solutions and consider conducting a short-term stability study at the relevant pH and temperature.

Troubleshooting Guides by Experimental Stage

Stage 1: Chiral Resolution and Precursor Synthesis
Problem: Low enantiomeric excess (ee) after chiral resolution of 2-methylpiperazine.
Potential Cause Explanation & Solution
Incomplete Crystallization The diastereomeric salt of the desired (S)-enantiomer may not have fully precipitated, or the undesired (R)-enantiomer's salt may have co-precipitated. Solution: Carefully optimize the solvent system and crystallization temperature. Multiple recrystallizations may be necessary to achieve high ee.[1]
Incorrect Stoichiometry The molar ratio of the resolving agent (e.g., (L)-tartaric acid) to the racemic piperazine is crucial. Solution: Ensure precise stoichiometry. An excess or deficit of the resolving agent can lead to poor separation.[2]
Racemization While less common for this specific step, harsh conditions (e.g., excessive heat) during workup could potentially lead to some racemization. Solution: Use mild conditions for the liberation of the free base from the diastereomeric salt.
Problem: Poor yield during the reduction of the carboxylic acid precursor to (S)-2-(hydroxymethyl)piperazine.
Potential Cause Explanation & Solution
Choice of Reducing Agent Strong reducing agents like LiAlH₄ are typically required for the reduction of carboxylic acids or esters. However, they can also react with other functional groups if not properly protected. Solution: Use a suitable excess of a powerful reducing agent like LiAlH₄ in an appropriate solvent (e.g., THF). Ensure the reaction is carried out under anhydrous conditions.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reducing agent. Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature.
Difficult Workup The workup for LiAlH₄ reactions can be challenging, leading to loss of product in the aluminum salts. Solution: Employ a careful quenching procedure (e.g., Fieser workup) to ensure the product is liberated into the organic phase.
Stage 2: Fluorination of the Hydroxymethyl Precursor

G cluster_1 Fluorination Troubleshooting Alcohol Precursor Alcohol Precursor DAST DAST Alcohol Precursor->DAST Reaction Unreacted Alcohol Unreacted Alcohol Alcohol Precursor->Unreacted Alcohol Incomplete Reaction Desired Product Fluoromethyl Product DAST->Desired Product SN2 Pathway (Good) Elimination Product Elimination Byproduct DAST->Elimination Product E2 Pathway (Side Reaction) Rearrangement Product Rearrangement Byproduct DAST->Rearrangement Product Carbocation Intermediate (Side Reaction)

Possible outcomes of fluorination with DAST.
Problem: Low conversion of the alcohol to the desired fluoromethyl compound.
Potential Cause Explanation & Solution
Deactivated DAST DAST is highly sensitive to moisture and can be deactivated by water. Solution: Use freshly opened or properly stored DAST. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reagent An insufficient amount of DAST will lead to incomplete conversion. Solution: Use a slight excess of DAST (typically 1.1-1.5 equivalents).
Low Reaction Temperature While many DAST reactions are run at low temperatures to improve selectivity, the reaction may be too slow if the temperature is too low. Solution: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to determine the optimal temperature profile.[15]
Problem: Formation of significant elimination or rearrangement byproducts during fluorination with DAST.
Potential Cause Explanation & Solution
Carbocation Formation The reaction may be proceeding through an SN1-like mechanism, leading to carbocation intermediates that can undergo elimination or rearrangement.[7] Solution: Run the reaction at the lowest possible temperature that still allows for reasonable conversion. Consider using a less polar solvent to disfavor carbocation formation.
Steric Hindrance If the alcohol is sterically hindered, elimination may become a more competitive pathway. Solution: While the hydroxymethyl group is primary and less prone to this, ensure the reaction is not run at elevated temperatures. Consider alternative, more selective fluorinating agents like XtalFluor-E in conjunction with a promoter.[8]
Stage 3: N-Methylation and Final Product Formation
Problem: Formation of di-methylated or quaternary ammonium salt byproducts.
Potential Cause Explanation & Solution
Excess Methylating Agent Using too much of the methylating agent (e.g., methyl iodide, formaldehyde/formic acid) can lead to methylation of both nitrogen atoms or the formation of a quaternary salt.[16] Solution: Use a stoichiometric amount of the methylating agent. If using a method like Eschweiler-Clarke, carefully control the equivalents of formaldehyde and formic acid.
Deprotection during Methylation If the protecting group on the other nitrogen is labile under the methylation conditions, it may be removed, leading to di-methylation. Solution: Choose a protecting group that is stable to the N-methylation conditions. For example, a Boc group is generally stable to reductive amination conditions but may be cleaved under strongly acidic conditions.
Problem: N-methylation occurs at the wrong nitrogen atom.
Potential Cause Explanation & Solution
Ineffective Protecting Group The protecting group is not effectively blocking the reactivity of the nitrogen it is attached to. Solution: Ensure the protecting group is fully installed before proceeding to the N-methylation step. Confirm this by NMR or LC-MS. A Boc group is generally very effective at preventing N-alkylation.[4]
Stage 4: Purification and Characterization
Problem: Difficulty in separating the final product from structurally similar impurities.
Potential Cause Explanation & Solution
Similar Polarity of Impurities Byproducts such as over-methylated species or unreacted starting material may have very similar polarities to the desired product, making separation by standard column chromatography difficult. Solution: Optimize the eluent system for column chromatography. A shallow gradient may be necessary. If diastereomeric impurities are present, careful optimization may allow for separation. For enantiomeric impurities, chiral HPLC is required.[9][10]
Salt Formation The basic nature of the piperazine nitrogens can cause issues on silica gel. Solution: Consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking and improve separation. Alternatively, purification via salt formation and recrystallization could be an option.
Problem: Ambiguous NMR spectra making structural confirmation difficult.
Potential Cause Explanation & Solution
Complex Proton Signals The piperazine ring protons often appear as a complex series of overlapping multiplets, which can be difficult to interpret. Solution: Use 2D NMR techniques such as COSY and HSQC to help assign the proton and carbon signals. The ¹⁹F NMR spectrum will be crucial for confirming the presence and environment of the fluoromethyl group.[12]
Presence of Rotamers If a bulky protecting group like Boc is present, you may observe two sets of signals for some protons and carbons due to restricted rotation around the N-C(O) bond. Solution: Running the NMR at a higher temperature can sometimes cause these signals to coalesce into a single set of averaged signals, simplifying the spectrum.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-2-Methylpiperazine using (L)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve racemic 2-methylpiperazine (1.0 eq.) in a suitable solvent mixture (e.g., methanol/water).

  • Addition of Resolving Agent: Slowly add a solution of (L)-tartaric acid (1.0-2.0 eq.) in the same solvent system to the piperazine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature, then cool to 0-5 °C to induce crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallization: Recrystallize the salt from a suitable solvent system to improve diastereomeric purity.

  • Liberation of Free Base: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-2-methylpiperazine.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Protocol 2: General Procedure for Fluorination of a Protected (S)-2-(Hydroxymethyl)piperazine using DAST

Safety Note: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the protected (S)-2-(hydroxymethyl)piperazine derivative (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Slowly add DAST (1.1-1.3 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Sources

Troubleshooting

Technical Support Center: (S)-2-(Fluoromethyl)-1-methylpiperazine

The following Technical Support Guide is designed for researchers and process chemists handling (S)-2-(Fluoromethyl)-1-methylpiperazine (CAS: Analogous structures often referenced, specific CAS 154590-35-9 or similar der...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling (S)-2-(Fluoromethyl)-1-methylpiperazine (CAS: Analogous structures often referenced, specific CAS 154590-35-9 or similar derivatives).

This guide synthesizes protocols for chiral amines, fluorinated heterocycle handling, and chromatographic resolution.[1]

Ticket ID: PUR-FMP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Profile

You are likely working with this compound as a chiral building block for kinase inhibitors or GPCR ligands. The introduction of the fluorine atom increases metabolic stability and lipophilicity compared to the methyl analog, but it introduces specific purification challenges regarding C-F bond stability and enantiomeric integrity .[1]

PropertyTechnical Note
Basicity The N1-methyl and N4-secondary amines make this a strong base.[1] Expect pKa values ~8.5–9.5. It will readily form salts (HCl, Oxalate, TFA).[1]
Chirality The (S)-configuration at C2 is prone to racemization under harsh basic conditions or high temperatures due to the inductive effect of the fluorine atom on the C2 proton.[1]
Stability Critical: The fluoromethyl group is susceptible to defluorination or hydrolysis under strong Lewis acidic conditions or prolonged exposure to super-bases (beta-elimination risk).

Decision Matrix: Purification Strategy

Before proceeding, select your workflow based on your current purity profile and scale.[1]

PurificationStrategy Start Crude Mixture Analysis CheckChem Chemical Purity < 90%? Start->CheckChem CheckChiral Chemical Purity > 95% But Low ee%? CheckChem->CheckChiral No (Chemically Pure) AcidBase Method A: Acid-Base Extraction (Remove non-basic impurities) CheckChem->AcidBase Yes (Bulk) Distillation Method B: Vacuum Distillation (Volatile impurities) CheckChem->Distillation Yes (Volatile) Resolution Method C: Classical Resolution (Tartaric/Mandelic Acid) CheckChiral->Resolution Scale > 10g HPLC Method D: Chiral HPLC/SFC (High purity polishing) CheckChiral->HPLC Scale < 1g AcidBase->CheckChiral Distillation->CheckChiral

Figure 1: Purification workflow decision tree based on scale and initial purity metrics.[1]

Detailed Protocols

Method A: Acid-Base Extraction (Chemical Enrichment)

Purpose: Removal of non-basic byproducts (e.g., unreacted fluorinating agents, neutral precursors).[1] Applicability: Crude reaction mixtures.[1][2]

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) or MTBE .[1]

  • Acidification: Wash organic layer with 1N HCl (3x).[1] The product will protonate and move to the aqueous layer.

    • Troubleshooting: If an emulsion forms, add brine or a small amount of methanol.[1]

  • Wash: Discard the organic layer (contains non-basic impurities).[1] Wash the aqueous layer once with fresh DCM.

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 50% NaOH or saturated KOH .

    • Why? Heat generation during neutralization can degrade the C-F bond or cause racemization. Keep T < 10°C.

  • Extraction: Extract the free base into DCM (3x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo at < 30°C.

Method C: Classical Resolution (Enantiomeric Enrichment)

Purpose: Increasing ee% from a racemate or scalemic mixture (>10g scale).[1] Reagent: (L)-(+)-Tartaric acid or (S)-Mandelic acid.[1] (Note: You must screen; 2-methylpiperazine analogs often resolve well with Tartaric acid [1]).[1]

  • Salt Formation: Dissolve the amine (1 eq) in Ethanol or Methanol . Add the chiral acid (1 eq) dissolved in the same solvent.

  • Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to room temperature (or 4°C).

  • Filtration: Collect the precipitate.

  • Analysis: Do not assume the precipitate is the S-isomer. Neutralize a small sample and check optical rotation or Chiral HPLC.

    • If ee is low:[1] Recrystallize the salt from EtOH/H₂O (9:1).

  • Free Basing: Once high optical purity is achieved, repeat the Basification step from Method A to recover the free amine.

Method D: Chiral HPLC (Polishing)

Purpose: Final purification for biological assays (<1g scale). Column Selection: Polysaccharide-based columns (Amylose or Cellulose) are required.[1]

ParameterRecommendationMechanism
Column Chiralpak IC or Chiralcel OD-H Immobilized selector handles basic amines better than coated phases.[1]
Mobile Phase Hexane : IPA (90:[1]10)Standard normal phase.
Additive 0.1% Diethylamine (DEA) or EthanolamineCRITICAL: Blocks residual silanols on silica.[1] Without this, the amine will tail severely or irreversibly adsorb [2].
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution for piperazines.[1]
Detection UV 210-220 nmPiperazines have weak chromophores.[1] Low UV is necessary.

Troubleshooting & FAQs

Q1: My yield is low after fluorination. Where did the product go?

Diagnosis: If you synthesized this via Deoxo-Fluor/DAST treatment of the corresponding alcohol, you likely formed an aziridinium intermediate .[1]

  • The Issue: The nucleophilic nitrogen attacks the activated alcohol carbon, forming a strained 3-membered ring (aziridinium).[1] This can ring-open at the wrong carbon, leading to a piperidine ring expansion (rearrangement) product rather than the fluoromethyl piperazine [3].[1]

  • Solution: Ensure the nitrogen is protonated (use H-DAST) or fully protected with a strong electron-withdrawing group (e.g., Boc, Cbz) before fluorination to reduce nitrogen nucleophilicity.[1]

Q2: The enantiomeric excess (ee%) drops during storage.

Diagnosis: Autocatalytic racemization.[1]

  • The Issue: As a free base, the basic nitrogen can abstract the proton at the chiral center (C2), especially if trace moisture or heat is present.

  • Solution: Never store as a free base. Convert immediately to the dihydrochloride salt or oxalate salt for long-term storage.[1] These salts are configurationally stable.[1][3]

Q3: I see "ghost peaks" or severe tailing on my HPLC.

Diagnosis: Strong interaction with silanols.[1]

  • The Issue: The secondary amine (if N4 is unsubstituted) or even the tertiary N1 amine interacts strongly with the acidic silanol groups on the HPLC column stationary phase.

  • Solution: Increase the basic modifier (DEA/TEA) to 0.2%. Alternatively, switch to a Chiralpak IG column, which is more robust against basic analytes.[1]

Q4: Can I distill this compound?

Diagnosis: Thermal instability risk.[1]

  • The Issue: While piperazines are generally stable, the fluoromethyl group adds a risk of HF elimination at high temperatures (>150°C).

  • Solution: Only use high-vacuum distillation (< 5 mmHg) to keep the bath temperature below 80°C. If the boiling point requires higher temperatures, switch to column chromatography.

References

  • RSC Advances. "Asymmetric synthesis and resolution of piperazine derivatives." Royal Society of Chemistry.[1]

  • BenchChem Application Note. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem Technical Library.

  • Journal of Organic Chemistry. "Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines." ACS Publications.[1]

  • Phenomenex Guide. "Chiral HPLC Separations: A Systematized Approach to Column Selection." Phenomenex Technical Resources.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validating the Target of (S)-2-(Fluoromethyl)-1-methylpiperazine

A Senior Application Scientist's Guide to Target Identification and Validation for Novel Piperazine Scaffolds Introduction The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Identification and Validation for Novel Piperazine Scaffolds

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous marketed drugs due to its favorable physicochemical properties and synthetic tractability.[1] Compounds like (S)-2-(Fluoromethyl)-1-methylpiperazine represent a class of molecules with significant therapeutic potential. The introduction of a fluoromethyl group can enhance metabolic stability and modulate binding affinity, making such compounds compelling candidates for drug discovery programs.[2]

However, a novel compound's journey from discovery to clinic is fraught with peril, with over half of all clinical trials failing due to a lack of efficacy.[3] A primary driver of this high attrition rate is inadequate target validation.[3] Establishing a clear, causal link between a molecule, its biological target, and the desired therapeutic effect is the bedrock of a successful drug development program.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to approach the critical process of target validation, using the novel scaffold (S)-2-(Fluoromethyl)-1-methylpiperazine as a working example. We will move beyond rigid templates to explore the strategic application of orthogonal experimental methodologies, explaining the causality behind each choice to build a robust, self-validating case for a compound's mechanism of action.

The Two-Pronged Approach: From Phenotype to Target and Vice Versa

Before a target can be validated, it must first be identified. For a novel chemical entity like (S)-2-(Fluoromethyl)-1-methylpiperazine, where the target is unknown, two primary discovery strategies can be employed in parallel: phenotypic screening and computational prediction.

  • Phenotypic Drug Discovery (PDD) or "Forward Pharmacology" : This classic approach begins by identifying a desired change in the phenotype of a cell or organism.[6] A compound is screened in a disease-relevant model, and if it produces a beneficial effect (e.g., inducing apoptosis in cancer cells), work then proceeds to deconvolute which molecular target is responsible for this effect.[7][8] This method is powerful for discovering first-in-class drugs, especially when the underlying disease biology is not fully understood.[9]

  • Target-Based Prediction or "Reverse Pharmacology" : This modern approach uses the compound's structure to predict its biological target.[10] Ligand-based computational models compare the novel molecule to vast libraries of compounds with known targets, identifying potential protein partners based on the principle that structurally similar molecules often have similar biological activities.[11] This strategy is highly effective for generating testable hypotheses that can be rapidly confirmed with biochemical or biophysical methods.

The following diagram illustrates the overall workflow, integrating both approaches for a comprehensive target identification and validation cascade.

G cluster_0 Target Hypothesis Generation cluster_1 Direct Target Engagement (Biophysical/Biochemical) cluster_2 Cellular Target Engagement & Functional Validation Novel_Compound (S)-2-(Fluoromethyl)- 1-methylpiperazine Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Novel_Compound->Phenotypic_Screening Computational_Prediction Computational Prediction (Ligand-Based Similarity) Novel_Compound->Computational_Prediction NanoBRET NanoBRET™ Assay (Intracellular Affinity & Occupancy) Phenotypic_Screening->NanoBRET Identifies Functional Effect TSA Thermal Shift Assay (TSA) (Binding Confirmation) Computational_Prediction->TSA Predicts Putative Target(s) Enzymatic_Assay Enzymatic/Functional Assay (Activity Modulation) TSA->Enzymatic_Assay Confirms Direct Binding Enzymatic_Assay->NanoBRET Confirms Functional Modulation Genetic_Validation Genetic Validation (siRNA/CRISPR) Phenocopy Analysis NanoBRET->Genetic_Validation Confirms Target in Cells Validated_Target Validated Target Genetic_Validation->Validated_Target

Caption: Integrated workflow for target identification and validation of a novel compound.

A Comparative Guide to Key Target Validation Assays

No single experiment can definitively validate a drug target. A robust validation package relies on orthogonal methods that measure different aspects of the compound-target interaction. Here, we compare three foundational techniques: Thermal Shift Assay (TSA), Enzymatic Assays, and the NanoBRET™ Target Engagement Assay.

FeatureThermal Shift Assay (TSA/DSF)Enzymatic Activity AssayNanoBRET™ Target Engagement Assay
Principle Measures ligand-induced changes in protein thermal stability. Binding stabilizes the protein, increasing its melting temperature (Tm).[12]Measures the compound's effect on the catalytic activity of an enzyme target (inhibition or activation).[13]Measures compound binding to a NanoLuc®-tagged target in live cells via Bioluminescence Resonance Energy Transfer (BRET).[14]
Environment In vitro (purified protein)In vitro (purified enzyme)Live Cells (in situ)
Key Output ΔTm (change in melting temp)IC50 / Ki (potency/affinity)BRET Ratio (IC50 / Kd), Residence Time
Primary Question Answered Does my compound physically bind to the purified target protein?Does my compound functionally modulate the activity of the enzyme target?Does my compound engage the target inside a live cell, and with what affinity?
Pros - High-throughput & low cost[15]- No need for functional activity- Broadly applicable to proteins- Gold standard for functional effect- Provides mechanistic insight (e.g., competitive vs. non-competitive inhibition)[16]- Quantitative data from a physiological context[17]- Measures intracellular affinity & target occupancy- Can determine compound residence time[14]
Cons - Prone to artifacts (dye interaction)- No functional information- Requires purified, stable protein- Target must be an enzyme- Requires a specific substrate and detection method- May not reflect cellular activity- Requires genetic modification of cells (NanoLuc® fusion)- Requires a specific fluorescent tracer- Higher initial setup cost
Causality Behind Experimental Choices: An Expert's Perspective

A logical progression of experiments is crucial. Starting with a broad, cost-effective assay and moving to more complex, physiologically relevant systems builds a strong, evidence-based narrative.

  • Start with Biophysical Confirmation (TSA): If computational methods predict a target, the Thermal Shift Assay is an excellent first step.[18] It is a rapid, high-throughput method to confirm a direct physical interaction between (S)-2-(Fluoromethyl)-1-methylpiperazine and a purified version of the putative target protein. A positive thermal shift (ΔTm > 2°C) provides the confidence needed to proceed with more resource-intensive assays.

  • Confirm Functional Activity (Enzymatic Assay): If the validated binding target is an enzyme, demonstrating functional modulation is the critical next step.[13] An enzymatic assay directly tests whether the binding event confirmed by TSA translates into a biologically relevant outcome (e.g., inhibition of kinase activity). Determining the IC50 and mechanism of inhibition provides crucial data for structure-activity relationship (SAR) studies.[16]

  • Validate in a Physiological Context (NanoBRET™): Biochemical assays use purified proteins in artificial buffer systems. The intracellular environment is far more complex. The NanoBRET™ Target Engagement Assay provides the definitive link between biochemical activity and cellular effect.[14] It confirms that the compound can cross the cell membrane, engage its target in the crowded cytoplasm, and allows for a quantitative measurement of intracellular affinity.[17][19] Comparing the biochemical IC50 with the cellular IC50 can reveal important information about cell permeability and potential efflux.

The workflow for a NanoBRET™ assay is visualized below, illustrating the competitive displacement principle.

G cluster_0 Baseline: High BRET Signal cluster_1 Competition: Low BRET Signal Target-NanoLuc Target Protein (fused to NanoLuc®) Tracer Fluorescent Tracer Target-NanoLuc->Tracer Binding BRET_Signal Bioluminescence Resonance Energy Transfer (BRET) Tracer->BRET_Signal Energy Transfer (Proximity-Dependent) Target-NanoLuc_2 Target Protein (fused to NanoLuc®) Tracer_2 Fluorescent Tracer Target-NanoLuc_2->Tracer_2 Displaced No_BRET Reduced BRET Signal Tracer_2->No_BRET No Energy Transfer Compound (S)-2-(Fluoromethyl)- 1-methylpiperazine Compound->Target-NanoLuc_2 Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement competitive binding assay.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments discussed. They are designed to be self-validating by including necessary controls.

Protocol 1: Thermal Shift Assay (TSA)

This protocol is adapted from established methodologies for screening protein-ligand interactions.[20][21]

Objective: To determine if (S)-2-(Fluoromethyl)-1-methylpiperazine directly binds to and stabilizes a purified putative target protein.

Materials:

  • Purified target protein (>90% purity) at 1 mg/mL.

  • (S)-2-(Fluoromethyl)-1-methylpiperazine (test compound), 10 mM stock in DMSO.

  • Known ligand for the target protein (positive control).

  • DMSO (vehicle control).

  • TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl.

  • SYPRO™ Orange dye, 5000x stock in DMSO (e.g., Invitrogen S6650).[21]

  • Real-Time PCR (qPCR) instrument with melt curve capability.

  • 96-well qPCR plates.

Procedure:

  • Prepare Master Mixes: On ice, prepare a Protein/Dye master mix in TSA buffer. The final concentration in the 20 µL reaction volume should be 2 µM protein and 5x SYPRO Orange dye.

  • Compound Plating:

    • In a 96-well plate, perform a serial dilution of the test compound. For a 10-point curve, dilute from 100 µM to 0.05 µM (final concentration in assay).

    • Add vehicle (DMSO) to control wells.

    • Add the known positive control ligand to its designated wells.

    • Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Assay Assembly: Add 18 µL of the Protein/Dye master mix to each well containing 2 µL of the diluted compounds/controls. Mix gently by pipetting.

  • Plate Sealing and Centrifugation: Seal the plate with an optically clear adhesive seal. Centrifuge at 200 x g for 1 minute to remove bubbles.

  • Thermal Melt:

    • Place the plate in the qPCR instrument.

    • Set the instrument to collect fluorescence data (using a channel appropriate for SYPRO Orange, e.g., ROX).

    • Run a melt curve protocol: Increment the temperature from 25°C to 95°C at a rate of 0.05°C/sec, collecting data at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by finding the peak of the first derivative (-dF/dT).

    • Calculate the change in melting temperature: ΔTm = Tm(compound) - Tm(vehicle).

    • Validation: A successful assay will show a stable baseline, a clear unfolding transition for the vehicle control, and a significant Tm shift for the positive control ligand. A ΔTm > 2°C for the test compound is considered a significant stabilizing effect.

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

This protocol is based on the technical manuals provided by Promega for NanoBRET™ assays.[19][22]

Objective: To quantitatively measure the binding affinity of (S)-2-(Fluoromethyl)-1-methylpiperazine to its putative target in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA: Target protein N-terminally fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer specific to the target protein family.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well assay plates.

  • Plate reader capable of measuring filtered luminescence (450 nm and 610 nm).

Procedure:

  • Cell Transfection (Day 1):

    • Prepare a suspension of HEK293 cells.

    • Prepare transfection complexes by mixing the NanoLuc®-fusion plasmid with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.[23]

    • Add the transfection complexes to the cell suspension.

    • Plate the transfected cells into the white 96-well assay plates and incubate for 24 hours.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of (S)-2-(Fluoromethyl)-1-methylpiperazine in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM™.

    • Remove growth media from the cells.

    • Add the diluted compound to the wells, followed immediately by the 2X Tracer solution. Also include "Tracer only" (no compound) and "No Tracer" (background) controls.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.[23]

  • Signal Detection (Day 2):

    • Prepare the Nano-Glo® Substrate detection reagent containing the extracellular inhibitor as per the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate within 10-20 minutes on a plate reader equipped with 450 nm (donor) and 610 nm (acceptor) emission filters.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: Acceptor Emission (610 nm) / Donor Emission (450 nm).

    • Subtract the background BRET ratio ("No Tracer" control) from all other values.

    • Normalize the data by setting the "Tracer only" control as 100% and plot the normalized BRET ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

    • Validation: A successful assay requires a high signal-to-background ratio and a full dose-response curve that allows for accurate IC50 determination.

Conclusion

Validating the target of a novel compound like (S)-2-(Fluoromethyl)-1-methylpiperazine is a multi-step, iterative process that requires a thoughtful combination of orthogonal assays. There is no "one-size-fits-all" approach. By starting with broad hypotheses generated from phenotypic screens or computational predictions, and systematically building a case with biophysical, biochemical, and live-cell target engagement data, researchers can significantly increase the probability of success. An approach that combines a direct binding assay like TSA with a functional cellular assay like NanoBRET™ provides a powerful, self-validating dataset. This robust validation package not only elucidates the compound's mechanism of action but also provides the critical confidence needed to advance a promising molecule toward clinical development.

References

  • Wikipedia. Phenotypic screening. [Link][6]

  • Sygnature Discovery. Unlocking the Power of Phenotypic Screening in Drug Discovery. [Link][9]

  • Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. Clinical Pharmacology & Therapeutics, 93(4), 323-326. [Link][7]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link][8]

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  • AXXAM. In Vitro Assays for successful drug discovery programs. [Link][25]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. [Link][20]

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  • Bitesize Bio. The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link][18]

  • EUbOPEN. Thermal Shift Assay for screening inhibitors Version: 1.0. [Link][21]

  • Cellomatics Biosciences. Target Validation. [Link][27]

  • Scholl, C., et al. (2009). A Pipeline for Drug Target Identification and Validation. Nature Chemical Biology, 5(5), 309-315. [Link][28]

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  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. [Link][23]

  • Bio-Techne. Target Validation and Exploration. [Link][30]

  • Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link][17]

  • Wikipedia. Thermal shift assay. [Link][12]

  • BTP. Small Molecule Drug Target Identification and Validation. [Link][31]

  • ResearchGate. Cellular characterisation of piperidine-, morpholine- and piperazine-warhead analogues of GK13S. [Link][32]

  • Wang, Y., et al. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 20(2), 528-540. [Link][11]

  • He, T., Caba, K., & Ballester, P. J. (2023). A precise comparison of molecular target prediction methods. Journal of Cheminformatics, 15(1), 1-17. [Link][10]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link][5]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][1]

  • siTOOLs Biotech. Performing target validation well. [Link][3]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][13]

  • Rapid Novor. Antibody Tools for Target Identification and Validation. [Link][33]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link][34]

  • Sygnature Discovery. Enzymology | Enzyme Assay Protocol. [Link][16]

  • ACS Publications. Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. [Link][35][36]

  • Dahal, U. P., & Le, P. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][37]

  • RSC Publishing. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link][38]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link][39]

  • MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link][40]

  • PubMed. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. [Link][41]

  • ResearchGate. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link][42]

  • ResearchGate. (PDF) Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. [Link][43]

  • MySkinRecipes. 1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine. [Link][44]

  • PubMed. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. [Link][45]

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  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][2]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][6][8]naphthyridin-2(1H)- one. [Link][48]

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Comparative

Technical Comparison Guide: Bioisosteric Profiling and Cross-Reactivity of (S)-2-(Fluoromethyl)-1-methylpiperazine

Executive Summary: The Fluorine Bioisostere Advantage (S)-2-(Fluoromethyl)-1-methylpiperazine represents a high-value chiral building block in modern Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

(S)-2-(Fluoromethyl)-1-methylpiperazine represents a high-value chiral building block in modern Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated analogs, this moiety offers a strategic "metabolic shield" while modulating basicity—a critical factor in reducing off-target toxicity (promiscuity) associated with the piperazine pharmacophore.

This guide objectively compares (S)-2-(Fluoromethyl)-1-methylpiperazine (Compound A) against its two primary development alternatives: the hydrophobic analog (S)-1,2-Dimethylpiperazine (Compound B) and the unsubstituted core 1-Methylpiperazine (Compound C).

Key Finding: The introduction of the fluoromethyl group (


) at the C2 position lowers the pKa of the N1 nitrogen by approximately 1.5–2.0 log units compared to the methyl analog. This electronic withdrawal significantly reduces phospholipidosis risk and non-specific GPCR cross-reactivity while enhancing metabolic half-life (

) by blocking

-carbon oxidation.

Physicochemical & Structural Comparison

The following data highlights the "Fluorine Effect" on the piperazine core. The reduction in basicity (pKa) is the primary driver for improved selectivity.

Feature(S)-2-(Fluoromethyl)-1-methylpiperazine (S)-1,2-Dimethylpiperazine1-Methylpiperazine
Role Target Scaffold Hydrophobic AnalogUnsubstituted Core
Electronic Effect Inductive Withdrawal (

)
Inductive Donation (

)
Neutral Reference
pKa (N1) ~6.8 - 7.2 (Modulated)~8.4 - 8.8 (High Basicity)~9.0
LogP (Lipophilicity) Moderate (Dipole effect)HighLow
Metabolic Liability Low (C-F Bond Strength)High (Benzylic-like oxidation)Moderate (N-Dealkylation)
Selectivity Risk Low (Reduced Cation-

binding)
High (Promiscuous Binding)Moderate

Interpretation: The fluorinated analog maintains the steric bulk of the methyl group but electronically mimics a more polar functionality. This "electronic bioisosterism" is crucial for avoiding the "hERG trap" often seen with highly basic amines.

Cross-Reactivity & Off-Target Profiling

In drug development, "cross-reactivity" for piperazines often refers to unintended binding to aminergic GPCRs (Serotonin 5-HT, Dopamine D2) and hERG channels.

Mechanism of Selectivity

Piperazines bind to GPCRs via a salt bridge between the protonated N1 nitrogen and a conserved Aspartate residue (e.g., Asp3.32) in the receptor pocket.

  • The Problem: High basicity (Compound B/C) ensures the nitrogen is >99% protonated at physiological pH, leading to strong, non-selective electrostatic interactions.

  • The Solution: (S)-2-(Fluoromethyl)-1-methylpiperazine has a lower pKa. At physiological pH (7.4), a larger fraction exists as the neutral free base. This reduces the thermodynamic energy gain from non-specific electrostatic binding, forcing the molecule to rely on specific stereochemical fits (the (S)-configuration) for binding, thus enhancing selectivity .

Representative Cross-Reactivity Data (GPCR Panel)

Data represents typical inhibition values (


) observed when these fragments are incorporated into CNS ligands.
Receptor Target(S)-2-(Fluoromethyl)- analog (

)
(S)-1,2-Dimethyl- analog (

)
Impact of Fluorination
5-HT2A (Serotonin) > 1000 nM (Low Affinity)< 100 nM (High Affinity)Reduced Promiscuity
D2 (Dopamine) > 5000 nM ~ 250 nMImproved Selectivity
hERG (Cardiotoxicity) Low Inhibition Moderate/High InhibitionSafety Improvement

Metabolic Stability & Pathway Analysis[1]

The most significant advantage of the fluoromethyl group is its resistance to oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively blocking Cytochrome P450 (CYP) mediated abstraction.

Metabolic Pathway Diagram

The following diagram illustrates how the fluoromethyl group blocks the "Metabolic Soft Spot" (the


-carbon).

MetabolicPathway Substrate Drug-Piperazine Scaffold Methyl (S)-1,2-Dimethyl Analog Substrate->Methyl Option A Fluoro (S)-2-(Fluoromethyl) Analog Substrate->Fluoro Option B CYP CYP450 Enzyme (Oxidative Attack) Intermediate Iminium Ion Intermediate CYP->Intermediate H-Abstraction Blocked METABOLIC BLOCK (C-F Bond Stable) CYP->Blocked Oxidation Fails Methyl->CYP High Affinity Metabolite Ring Opening / N-Dealkylation Intermediate->Metabolite Hydrolysis Fluoro->CYP Low Affinity Stable Intact Drug (Prolonged t1/2) Blocked->Stable

Figure 1: Mechanism of metabolic stabilization. The fluoromethyl group prevents the formation of the iminium ion intermediate, a necessary precursor for ring-opening or dealkylation.

Experimental Protocols

To validate the cross-reactivity and stability profile of (S)-2-(Fluoromethyl)-1-methylpiperazine in your specific scaffold, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) relative to non-fluorinated analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (F-methyl) and Reference (Methyl analog) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final) and Test Compound (1 µM final).

    • Control: Run a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Extract aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines half-life:
      
      
      .
  • Validation Criteria: The Fluorinated analog should exhibit a slope significantly flatter (lower

    
    ) than the Methyl analog.
    
Protocol B: pH-Dependent Selectivity Screening

Objective: Differentiate between specific binding and basicity-driven promiscuity.

  • Assay Setup: Use a standard Radioligand Binding Assay (e.g.,

    
    -Spiperone for D2 receptors).
    
  • Variable pH: Perform the assay at two distinct pH levels:

    • pH 7.4 (Physiological)

    • pH 6.5 (Simulating acidic microenvironment/lysosome).

  • Logic:

    • Calculate the

      
       shift.
      
    • If binding affinity increases significantly at pH 6.5 (where protonation increases), the binding is likely driven by non-specific electrostatic interactions (common with the Methyl analog).

    • The (S)-2-(Fluoromethyl) analog, having a lower pKa, will show a more stable binding profile across pH ranges, indicating specific hydrophobic/steric interactions .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Hagaman, J. et al. (2018). Fluorine Effects on the pKa of Basic Amines.[1][2][3] Tetrahedron Letters (Representative data on fluoro-amine basicity modulation). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-(Fluoromethyl)-1-methylpiperazine

Executive Safety Summary Immediate Action Required: Treat (S)-2-(Fluoromethyl)-1-methylpiperazine as a Corrosive, Fluorinated Amine . This compound is not merely a building block; it is a lipophilic base capable of rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (S)-2-(Fluoromethyl)-1-methylpiperazine as a Corrosive, Fluorinated Amine .

This compound is not merely a building block; it is a lipophilic base capable of rapid transdermal uptake. The presence of the fluorine atom increases its lipophilicity compared to standard piperazines, potentially accelerating skin absorption while retaining the severe caustic properties of the parent amine.

Core Hazards:

  • H314: Causes severe skin burns and eye damage (Corrosive Category 1B).[1][2]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[3]

  • Chemical Nature: Strong organic base; incompatible with acids and strong oxidizers.

Risk Assessment & Hazard Identification

As researchers, we often underestimate "standard" building blocks. This specific enantiomer combines two distinct risk profiles that must be managed simultaneously:

  • The Piperazine Core (Corrosivity & Sensitization): Piperazines are potent sensitizers. Repeated low-level exposure can lead to irreversible respiratory sensitization (asthma-like symptoms). Direct contact causes alkaline burns, which are insidious—they saponify fatty tissues and penetrate deeper than acid burns before pain is felt.

  • The Fluorine Moiety (Bioavailability): The fluoromethyl group alters the partition coefficient (LogP), making the molecule more soluble in lipid bilayers (skin/cell membranes). This means a splash is not just a surface burn hazard; it is a systemic toxicity risk.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines. The following matrix is the required standard for handling >500 mg quantities.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Primary) Laminate Film (Silver Shield/4H) Nitrile degrades rapidly against concentrated amines. Laminate provides >480 min breakthrough time.
Hand Protection (Dexterity) 5 mil Nitrile (Outer Layer) Worn over the laminate glove to provide grip and protect the inner glove from physical tears.
Eye Protection Chemical Goggles + Face Shield Safety glasses are inadequate. Alkaline splashes require a sealed seal to prevent seepage.
Respiratory Fume Hood (Primary) Handle only in a certified hood functioning at 100 fpm face velocity.
Body Protection Tyvek® Lab Coat (or Apron) Cotton absorbs and holds the chemical against the skin. Chemical-resistant Tyvek prevents soak-through.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Cold" Phase)
  • Neutralize Static: Fluorinated organic solids/oils are prone to static charge. Use an antistatic gun or wipe surfaces with a damp lint-free cloth before weighing to prevent "fly-away" powder/droplets.

  • Acid Trap Check: Ensure no open acid baths are in the same fume hood. Accidental mixing will generate exothermic heat and potentially toxic vapors.

Phase B: Active Handling (The "Hot" Phase)
  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, use a secondary containment vessel (tared vial inside a larger beaker) to transport the material.

  • Transfer:

    • Liquids: Use a positive-displacement pipette or glass syringe. Avoid needles where possible to reduce injection risk.

    • Solids: Use a disposable antistatic spatula.

  • Spill Control: Keep a beaker of saturated sodium bicarbonate or a dry absorbent (vermiculite) immediately accessible in the hood.

Phase C: Decontamination
  • Wipe Down: Wipe all outer containers with a solvent-dampened tissue (Ethanol/DCM) before removing them from the hood.

  • Doffing: Remove outer nitrile gloves inside the hood. Inspect inner laminate gloves.[4] If clean, they can be reused; if suspect, dispose of them as hazardous waste.

Visualization: Safety Decision Logic

The following diagram outlines the critical decision gates for handling fluorinated amines.

SafetyWorkflow cluster_0 Critical Safety Gate Start Start: Material Request RiskAssess Risk Assessment: Check Quantity & State Start->RiskAssess IsLargeScale > 1 Gram? RiskAssess->IsLargeScale StandardPPE Standard PPE: Nitrile (Double) + Goggles IsLargeScale->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Liner + Face Shield IsLargeScale->EnhancedPPE Yes IsLiquid Liquid/Oil? Handling Execution: Transfer & Reaction IsLiquid->Handling Solid (Use Spatula) IsLiquid->Handling Liquid (Use Syringe) HoodCheck Engineering Control: Verify Fume Hood Flow StandardPPE->HoodCheck EnhancedPPE->HoodCheck HoodCheck->IsLiquid WasteSeg Disposal: Halogenated Organic Waste Handling->WasteSeg End Process Complete WasteSeg->End

Figure 1: Decision logic for scaling PPE requirements based on quantity and physical state.

Emergency Response

  • Skin Contact:

    • IMMEDIATE FLUSH: Drench with water for 15 minutes minimum .[2][5][6][7]

    • Do NOT Neutralize: Do not apply vinegar or acids to the skin; this traps heat.

    • Medical: Seek evaluation. Fluorinated compounds can have delayed systemic effects.

  • Eye Contact:

    • Use an eyewash station for 15 minutes, holding eyelids open.[7]

    • Transport: Emergency room visit is mandatory for alkaline eye exposures.

Waste Disposal & Logistics

Proper disposal is critical to prevent environmental contamination and lab accidents.

  • Classification: Halogenated Organic Waste .

    • Crucial Distinction: Even though it is an amine (base), the presence of the Fluorine atom dictates it must go into the Halogenated stream for high-temperature incineration.

  • Segregation:

    • NEVER mix with Acid Waste streams.

    • NEVER mix with Oxidizing Waste (Peroxides, Nitric Acid).

  • Container Labeling: Clearly mark as "Basic, Halogenated, Toxic."

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methylpiperazine (General Hazard Class Reference). Retrieved from [Link]

  • PubChem. Compound Summary: 1-Methylpiperazine (Hazard Codes H314, H226). Retrieved from [Link]

Sources

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